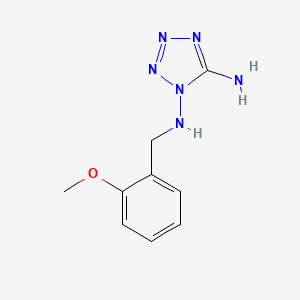![molecular formula C10H15N7 B4327958 N~1~-[4-(dimethylamino)benzyl]-1H-tetrazole-1,5-diamine](/img/structure/B4327958.png)
N~1~-[4-(dimethylamino)benzyl]-1H-tetrazole-1,5-diamine
Overview
Description
N~1~-[4-(dimethylamino)benzyl]-1H-tetrazole-1,5-diamine, commonly known as DMTD, is a tetrazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTD is a white crystalline solid that is soluble in water, ethanol, and dimethyl sulfoxide.
Mechanism of Action
DMTD exerts its effects through various mechanisms, depending on the application. In medicine, DMTD has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. DMTD has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In agriculture, DMTD has been shown to inhibit the activity of enzymes involved in the biosynthesis of plant hormones, leading to the inhibition of plant growth.
Biochemical and Physiological Effects
DMTD has been shown to have various biochemical and physiological effects, depending on the application. In medicine, DMTD has been shown to reduce inflammation and pain, inhibit tumor growth, and enhance the immune response. In agriculture, DMTD has been shown to inhibit plant growth and enhance the resistance of plants to various stresses, including drought and pathogen infection.
Advantages and Limitations for Lab Experiments
DMTD has several advantages for use in lab experiments, including its low toxicity, high solubility, and stability under various conditions. However, DMTD also has some limitations, including its high cost and limited availability.
Future Directions
There are several future directions for research on DMTD. In medicine, further studies are needed to determine the efficacy and safety of DMTD as a potential anti-inflammatory, anti-cancer, and anti-microbial agent. In agriculture, further studies are needed to determine the optimal conditions for the use of DMTD as a plant growth regulator and pesticide. In materials science, further studies are needed to explore the potential applications of DMTD as a precursor for the synthesis of metal-organic frameworks and as a stabilizer for polymers.
Scientific Research Applications
DMTD has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, DMTD has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In agriculture, DMTD has been used as a plant growth regulator and as a pesticide. In materials science, DMTD has been used as a precursor for the synthesis of various metal-organic frameworks and as a stabilizer for polymers.
properties
IUPAC Name |
1-N-[[4-(dimethylamino)phenyl]methyl]tetrazole-1,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N7/c1-16(2)9-5-3-8(4-6-9)7-12-17-10(11)13-14-15-17/h3-6,12H,7H2,1-2H3,(H2,11,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJSEHDIAOHBLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNN2C(=NN=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3'-acetyl-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B4327883.png)
![3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane](/img/structure/B4327885.png)
![3-[(4-methoxyphenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane](/img/structure/B4327889.png)
![1-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)acetone](/img/structure/B4327890.png)
![ethyl {3-[(4-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B4327891.png)
![methyl 4-{3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-methyl-1H-pyrazol-1-yl}butanoate](/img/structure/B4327893.png)
![(3,4-dichlorophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol](/img/structure/B4327904.png)
![N-(2-phenylethyl)-2-(7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-ylthio)acetamide](/img/structure/B4327911.png)

![ethyl 5-{[(2-hydroxyethyl)thio]methyl}-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4327924.png)

![5-bromo-1'-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4327961.png)
![methyl 3-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B4327963.png)
![2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]thio}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4327968.png)